molecular formula C16H13N4NaO5S B12773521 Archil Red CAS No. 6300-18-1

Archil Red

Cat. No.: B12773521
CAS No.: 6300-18-1
M. Wt: 396.4 g/mol
InChI Key: VYBNOBRXYJNNHG-UHFFFAOYSA-N
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Description

Archil Red is a synthetic monoazo red dye first prepared by Z. Roussin and A.F. Poirrier in 1878 . It is used as a substitute for natural Archil dye, which is derived from lichens. This compound is known for its bright red to rich purple color and is commonly used in textile dyeing, wood staining, and as a food colorant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Archil Red is synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as a powder or paste, which can be further processed for various applications .

Chemical Reactions Analysis

Types of Reactions

Archil Red undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The azo group in this compound can be reduced to form aromatic amines.

    Substitution: Various substituents can be introduced into the aromatic rings of this compound through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Archil Red has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile dyeing, food coloring, and as a wood stain

Mechanism of Action

The mechanism of action of Archil Red involves its interaction with various molecular targets. The azo group in this compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye can also act as a pH indicator, changing color in response to changes in pH. The molecular pathways involved in these interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its synthetic origin, which allows for consistent quality and availability. Unlike natural dyes, this compound can be produced in large quantities with controlled properties. Its bright red to rich purple color and versatility in various applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

6300-18-1

Molecular Formula

C16H13N4NaO5S

Molecular Weight

396.4 g/mol

IUPAC Name

sodium;4-amino-3-[(4-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid;hydride

InChI

InChI=1S/C16H12N4O5S.Na.H/c17-16-13-4-2-1-3-12(13)15(26(23,24)25)9-14(16)19-18-10-5-7-11(8-6-10)20(21)22;;/h1-9H,17H2,(H,23,24,25);;/q;+1;-1

InChI Key

VYBNOBRXYJNNHG-UHFFFAOYSA-N

Canonical SMILES

[H-].C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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